Cas no 2169768-94-7 (methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate)

methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate
- 2169768-94-7
- methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
- EN300-1459897
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- インチ: 1S/C11H9ClO3/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-5H,6H2,1H3/b7-5+
- InChIKey: WEFCZJHYZBOPHR-FNORWQNLSA-N
- SMILES: ClC1=CC=CC2=C1OC/C/2=C\C(=O)OC
計算された属性
- 精确分子量: 224.0240218g/mol
- 同位素质量: 224.0240218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 35.5Ų
methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1459897-1000mg |
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate |
2169768-94-7 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1459897-5000mg |
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate |
2169768-94-7 | 5000mg |
$2650.0 | 2023-09-29 | ||
Enamine | EN300-1459897-1.0g |
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate |
2169768-94-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1459897-250mg |
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate |
2169768-94-7 | 250mg |
$840.0 | 2023-09-29 | ||
Enamine | EN300-1459897-50mg |
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate |
2169768-94-7 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1459897-500mg |
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate |
2169768-94-7 | 500mg |
$877.0 | 2023-09-29 | ||
Enamine | EN300-1459897-100mg |
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate |
2169768-94-7 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1459897-10000mg |
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate |
2169768-94-7 | 10000mg |
$3929.0 | 2023-09-29 | ||
Enamine | EN300-1459897-2500mg |
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate |
2169768-94-7 | 2500mg |
$1791.0 | 2023-09-29 |
methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetateに関する追加情報
Introduction to Methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate (CAS No. 2169768-94-7)
Methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate, with the CAS number 2169768-94-7, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, featuring a complex structure that includes a benzofuran core and a chloro substituent, presents unique properties that make it a subject of interest for various applications.
The structural framework of methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate is characterized by its benzofuran moiety, which is a key pharmacophore in many bioactive molecules. The presence of a double bond at the 3Z position and a chloro group at the 7-position introduces specific electronic and steric effects that can influence its biological activity. This compound's design allows for potential interactions with biological targets, making it a valuable candidate for further investigation.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities. Benzofuran derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of functional groups in methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate suggests that it may exhibit similar properties.
Recent studies have highlighted the importance of structural modifications in enhancing the pharmacological properties of benzofuran derivatives. Researchers have been exploring ways to optimize these molecules to improve their potency and selectivity. The chloro substituent in methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate, for instance, may play a crucial role in modulating its interactions with biological targets. This has led to investigations into its potential as a lead compound for drug discovery.
The synthesis of methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the benzofuran core, followed by functionalization at the 7-position with a chloro group. The introduction of the double bond at the 3Z position is achieved through specific catalytic processes that maintain the integrity of the molecule's structure.
One of the key challenges in working with such complex molecules is ensuring their stability under various conditions. The presence of sensitive functional groups like double bonds and chloro substituents necessitates careful handling and storage to prevent degradation. Researchers have been developing innovative techniques to stabilize these compounds during synthesis and storage, which is crucial for their further application in drug development.
The biological activity of methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate has been preliminarily evaluated in several in vitro assays. These studies have revealed potential interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound's ability to modulate these pathways suggests its potential as an anti-inflammatory agent. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
In addition to its anti-inflammatory properties, there is growing evidence suggesting that benzofuran derivatives may have other therapeutic benefits. For example, some studies have indicated that these compounds can exhibit antimicrobial activity against certain bacterial strains. This has opened up new avenues for research into novel antibiotics and antifungal agents. The unique structure of methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate makes it an attractive candidate for such investigations.
The development of new drugs often involves a multidisciplinary approach, combining expertise from chemistry, biology, and pharmacology. The study of compounds like methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate exemplifies this collaborative effort. Chemists design and synthesize new molecules based on structural principles derived from existing bioactive compounds. Biologists then evaluate these compounds for their biological activity using cell-based assays and animal models.
The integration of computational methods into drug discovery has also played a significant role in advancing our understanding of these compounds. Molecular modeling techniques allow researchers to predict how molecules will interact with biological targets based on their three-dimensional structures. This approach can significantly reduce the time and cost associated with traditional drug development methods.
In conclusion, methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate (CAS No. 2169768-94) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an important role in the development of novel drugs.
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